DL-Ppmp
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Overview
Description
DL-Ppmp, also known as D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, is a chemical compound extensively studied in scientific research. It serves as a valuable tool for investigating sphingolipid metabolism, lipid signaling pathways, and enzyme inhibition. This compound acts as a potent inhibitor of the enzyme glucosylceramide synthase .
Mechanism of Action
Target of Action
DL-Ppmp, also known as D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, primarily targets Glucosylceramide Synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have various cellular functions .
Mode of Action
This compound acts as a potent inhibitor of GCS . It interacts with GCS and inhibits its activity, thereby modulating the levels of glycosphingolipids in the cell .
Biochemical Pathways
The inhibition of GCS by this compound affects the sphingolipid metabolism and lipid signaling pathways . Sphingolipids are involved in various cellular processes, including cell signaling and membrane dynamics . By inhibiting GCS, this compound can influence these processes by altering the levels of glycosphingolipids .
Result of Action
The inhibition of GCS by this compound leads to a decrease in the synthesis of glycosphingolipids . This can have various molecular and cellular effects, depending on the specific roles of these lipids in different cellular processes .
Biochemical Analysis
Biochemical Properties
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol acts as a potent inhibitor of glucosylceramide synthase, which catalyzes the first step in the glycosphingolipid biosynthesis pathway. By inhibiting this enzyme, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol disrupts the production of glucosylceramide, a key component of cell membranes and signaling molecules. This inhibition has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis .
Cellular Effects
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by disrupting glycosphingolipid metabolism . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol affects cell signaling pathways, such as the Akt and ERK pathways, which are crucial for cell survival and growth . In neurons, it has been shown to increase autophagy flux, highlighting its potential role in neurodegenerative diseases .
Molecular Mechanism
At the molecular level, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol exerts its effects by binding to the active site of glucosylceramide synthase, thereby inhibiting its activity . This inhibition leads to a decrease in glucosylceramide levels, which in turn affects the downstream production of complex glycosphingolipids. The reduction in glycosphingolipids disrupts various cellular processes, including membrane dynamics, intracellular trafficking, and cell signaling . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to modulate the levels of specific sphingolipid species, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its stability in solution is limited, and it is recommended to prepare and use solutions on the same day . Long-term exposure to DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to result in sustained inhibition of glucosylceramide synthase and prolonged effects on cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol vary with different dosages. At low doses, the compound effectively inhibits glucosylceramide synthase without causing significant toxicity . At higher doses, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is involved in the metabolic pathways of glycosphingolipids. By inhibiting glucosylceramide synthase, it disrupts the biosynthesis of glucosylceramide and its downstream metabolites . This disruption affects various metabolic processes, including the regulation of ceramide levels and the balance between different sphingolipid species . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its activity and effectiveness in disrupting glycosphingolipid biosynthesis .
Subcellular Localization
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where glucosylceramide synthase is predominantly found . This localization allows DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol to effectively inhibit the enzyme and disrupt glycosphingolipid biosynthesis . Additionally, the compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Ppmp is synthesized from D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol. The synthetic route involves the reaction of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol with appropriate reagents under controlled conditions to yield this compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Ppmp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research to study the compound’s properties and applications .
Scientific Research Applications
DL-Ppmp has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study sphingolipid metabolism and lipid signaling pathways.
Biology: Investigates the role of glucosylceramide synthase in cellular processes and disease states.
Medicine: Explores potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the development of new drugs and biochemical research.
Comparison with Similar Compounds
Similar Compounds
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: The parent compound from which DL-Ppmp is derived.
Glucosylceramide synthase inhibitors: Other compounds that inhibit the same enzyme, such as D,L-threo-PPMP.
Uniqueness
This compound is unique due to its specific inhibition of glucosylceramide synthase, making it a valuable tool for studying sphingolipid metabolism and related cellular processes. Its ability to modulate glycosphingolipid levels distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.